molecular formula C13H11F3N6S2 B2589834 4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol CAS No. 956964-73-1

4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B2589834
CAS No.: 956964-73-1
M. Wt: 372.39
InChI Key: UFHXMGXPCFKYJD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative combining 1,2,4-triazole, thiazole, and pyrazole moieties. Key structural features include:

  • A thiazole ring at position 5 of the triazole, substituted with a 3-methyl-5-(trifluoromethyl)pyrazole group.
  • A thiol (-SH) group at position 3 of the triazole, which can participate in hydrogen bonding or redox reactions .

Synthetic routes for analogous compounds involve multi-step heterocyclization, such as condensation of pyrazole-thiazole precursors with triazole-thiol intermediates under inert atmospheres (e.g., THF with lithium bis(trimethylsilyl)amide) .

Properties

IUPAC Name

3-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N6S2/c1-3-4-21-10(18-19-11(21)23)8-6-24-12(17-8)22-9(13(14,15)16)5-7(2)20-22/h3,5-6H,1,4H2,2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHXMGXPCFKYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NNC(=S)N3CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol typically begins with the construction of its core heterocyclic units, followed by stepwise functionalization:

  • Formation of 1H-Pyrazole: : Starting from an appropriate substituted hydrazine and a β-keto ester, under acidic conditions, this step builds the pyrazole ring.

  • Construction of Thiazole Ring: : The next step involves the reaction between a thioamide and α-haloketone, leading to the formation of the thiazole.

  • Assembly of Triazole: : The triazole is then synthesized through a reaction involving hydrazine and a carbonyl compound, which is coupled with the previously synthesized thiazole and pyrazole.

Industrial production methods would likely employ optimized catalysts, solvents, and automated processes to improve yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound can undergo oxidation to introduce sulfoxides or sulfones at the thiol group. Reduction reactions could be used to alter substituents, influencing electronic properties.

  • Substitution Reactions: : Electrophilic or nucleophilic substitution at the pyrazole, thiazole, and triazole rings can lead to varied derivatives, each with unique properties.

  • Cyclization Reactions: : Intramolecular reactions can yield various fused ring structures.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide (H₂O₂), Sodium periodate (NaIO₄)

  • Reducing Agents: : Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)

  • Catalysts: : Palladium on carbon (Pd/C), Platinum (Pt)

Major Products Formed

  • Sulfoxides

  • Sulfones

  • Various substituted pyrazoles, thiazoles, and triazoles

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Studies indicate that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the thiazole moiety enhances the activity against various pathogens, including fungi and bacteria .
    • Case studies have shown that similar compounds can inhibit the growth of resistant strains of bacteria, suggesting potential for use in treating infections .
  • Anticancer Properties :
    • Research has demonstrated that triazole derivatives can induce apoptosis in cancer cell lines. The incorporation of the allyl group may enhance lipophilicity, allowing better membrane penetration and efficacy against tumors .
    • A specific study highlighted the compound's ability to target cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Anti-inflammatory Effects :
    • Compounds with triazole and thiazole rings have been reported to exhibit anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines, making them candidates for treating chronic inflammatory diseases .

Agricultural Applications

  • Fungicides :
    • The compound has shown promise as a fungicide due to its ability to disrupt fungal cell membranes. Its structural characteristics allow it to interact with key enzymes involved in fungal metabolism .
    • Field trials have indicated effective control of various fungal pathogens affecting crops, leading to improved yield and quality .
  • Herbicides :
    • Preliminary studies suggest that similar heterocyclic compounds can act as herbicides by inhibiting specific biochemical pathways in plants. Further research is needed to evaluate the selectivity and efficacy against common weeds .

Data Table: Summary of Applications

Application TypeSpecific UseMechanism of ActionReferences
PharmaceuticalAntimicrobialInhibition of bacterial growth
PharmaceuticalAnticancerInduction of apoptosis in cancer cells
PharmaceuticalAnti-inflammatoryInhibition of pro-inflammatory cytokines
AgriculturalFungicideDisruption of fungal cell membranes
AgriculturalHerbicideInhibition of biochemical pathways in plants

Mechanism of Action

The mechanism by which the compound exerts its effects is largely dependent on its interaction with specific molecular targets:

  • Enzyme Inhibition: : It may inhibit enzymes by binding to active sites, altering their activity.

  • Receptor Modulation: : The compound can modulate receptor pathways, influencing signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three derivatives with overlapping structural motifs (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Substituents (Triazole Position 4) Thiazole Substituent Thiol Position Molecular Formula Key Properties/Applications
4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol (Target) Allyl 3-methyl-5-(trifluoromethyl)pyrazole 3 C₁₃H₁₂F₃N₇S₂ Hypothesized antioxidant/antimicrobial activity
4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 144294-73-5) Methyl Phenyl 3 C₁₂H₁₀N₄S₂ Commercial availability; structural analog for drug discovery
S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives Varied alkyl (e.g., ethyl, propyl) 4-chlorophenyl/pyrrole 3 C₁₅H₁₄ClN₅S (example) Tested for molecular docking scores; moderate ADME profiles
5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives Phenyl 5-methylpyrazole 3 C₁₂H₁₁N₅S (example) Antioxidant activity (IC₅₀: 12–45 μM in DPPH assays)

Key Findings

Substituent Effects on Bioactivity: The allyl group in the target compound may confer higher membrane permeability compared to methyl or phenyl substituents (e.g., CAS 144294-73-5) .

Antioxidant Potential: Pyrazole-containing triazole-thiols (e.g., derivatives in ) exhibit radical scavenging activity. The target compound’s CF₃ group may alter redox behavior, though experimental data are needed.

Synthetic Challenges :

  • The target compound’s multi-heterocyclic architecture requires precise regioselective synthesis, contrasting with simpler S-alkyl derivatives .

Computational and Experimental Tools for Characterization

  • Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, critical for confirming the target compound’s structure .
  • Molecular Docking : Used in to predict binding affinities; analogous studies for the target compound could prioritize biological targets.

Biological Activity

4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol is a complex organic compound with potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features multiple functional groups that contribute to its biological activity. The key structural components include:

  • Triazole Ring : Known for antifungal and antibacterial properties.
  • Thiazole Ring : Associated with anticancer and anticonvulsant activities.
  • Pyrazole Moiety : Often linked to anti-inflammatory effects.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, including:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : It demonstrates effectiveness against various bacterial and fungal strains.
  • Anticonvulsant Effects : Preliminary studies suggest potential in reducing seizure activity.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The triazole moiety interacts with enzymes involved in fungal cell wall synthesis.
  • Cell Cycle Arrest : The compound may induce apoptosis in cancer cells by disrupting the cell cycle.
  • Modulation of Inflammatory Pathways : The presence of the pyrazole ring may inhibit pro-inflammatory cytokines.

Anticancer Activity

A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated:

  • IC50 Values : The compound exhibited IC50 values less than 10 µM against A549 (lung cancer) and MCF7 (breast cancer) cell lines.
Cell LineIC50 (µM)
A5498.5
MCF79.2

Antimicrobial Activity

In another study, the antimicrobial efficacy was tested against common pathogens:

  • Bacterial Strains : E. coli, S. aureus
  • Fungal Strains : C. albicans

Results showed:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications in the thiazole and pyrazole rings significantly impact biological activity:

  • Substituents on the thiazole ring enhance anticancer properties.
  • The trifluoromethyl group on the pyrazole moiety increases antimicrobial potency.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this heterocyclic compound?

The compound can be synthesized via multi-step protocols involving:

  • Heterocyclic coupling : Reacting pyrazole-thiazole intermediates with triazole precursors under heterogenous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C .
  • Click chemistry : Copper-catalyzed (CuSO₄, sodium ascorbate) azide-alkyne cycloaddition to form triazole cores, as seen in analogous triazole-pyrazole hybrids .
  • Thiol incorporation : Thiolation via nucleophilic substitution or oxidation-reduction sequences, with purification by column chromatography .

Q. How is the compound structurally characterized in academic research?

Key analytical techniques include:

  • ¹H/¹³C NMR : Identification of allyl (δ 5.1–5.8 ppm), thiazole (δ 7.2–8.5 ppm), and pyrazole protons (δ 6.5–7.0 ppm) .
  • IR spectroscopy : Stretching vibrations for thiol (-SH, ~2550 cm⁻¹), triazole C=N (~1600 cm⁻¹), and CF₃ groups (~1150 cm⁻¹) .
  • Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological activities are associated with this compound?

Initial studies suggest:

  • Antimicrobial activity : MIC values against Candida albicans and Staphylococcus aureus due to thiol-mediated membrane disruption .
  • Enzyme inhibition : Potential interaction with fungal lanosterol demethylase (CYP51) via docking studies .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict bioactivity and guide structural optimization?

  • Docking protocols : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., CYP51). Parameters include grid box dimensions centered on active sites and Lamarckian genetic algorithms .
  • ADME prediction : Tools like SwissADME assess lipophilicity (LogP ~3.5) and bioavailability, influenced by the trifluoromethyl group’s hydrophobicity .

Q. What strategies improve synthetic yield and purity of the thiol-functionalized triazole core?

  • Catalyst optimization : Replace Bleaching Earth Clay with acidic ion-exchange resins to enhance regioselectivity .
  • Solvent selection : PEG-400 improves solubility of intermediates, while DMF accelerates cyclization .
  • Purification : Gradient elution in column chromatography (silica gel, hexane/EtOAc) resolves thiol oxidation byproducts .

Q. How are spectral data contradictions resolved during structural confirmation?

  • Dynamic NMR : Resolve rotational isomers of the allyl group by variable-temperature ¹H NMR .
  • 2D techniques : HSQC and HMBC correlate thiazole C-H couplings and confirm triazole-thiol tautomerism .
  • X-ray crystallography : Definitive confirmation of regiochemistry in crystalline derivatives .

Q. What derivatization approaches enhance the compound’s pharmacological profile?

  • Mannich reactions : Introduce aminoalkyl groups at the thiol position to improve solubility (e.g., acetohydrazide derivatives) .
  • S-alkylation : Modify thiol with propyl or benzyl groups to balance lipophilicity and metabolic stability .

Q. How are structure-activity relationship (SAR) studies designed for pyrazole-thiazole-triazole hybrids?

  • Substituent variation : Replace trifluoromethyl with halogens (Cl, Br) or electron-withdrawing groups (NO₂) to probe electronic effects .
  • Bioisosteric replacement : Swap thiazole with oxadiazole to assess ring flexibility on target binding .
  • In vivo testing : Evaluate derivatives in murine models for toxicity (LD₅₀) and pharmacokinetics (Cmax, t₁/₂) .

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